molecular formula C13H9F2NO B185233 2-fluoro-N-(4-fluorophenyl)benzamide CAS No. 294849-21-1

2-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B185233
CAS No.: 294849-21-1
M. Wt: 233.21 g/mol
InChI Key: YSRSFSHRXSKXNN-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: 2-fluoro-N-(4-fluorophenyl)benzylamine.

    Oxidation: 2-fluorobenzoic acid and 4-fluorobenzoic acid.

Scientific Research Applications

2-fluoro-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Lacks the additional fluorine atom, resulting in different chemical properties.

    2-fluorobenzamide: Contains only one fluorine atom, leading to variations in reactivity and applications.

    4-fluorobenzamide: Similar to 2-fluorobenzamide but with the fluorine atom in a different position.

Uniqueness

2-fluoro-N-(4-fluorophenyl)benzamide is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and potential applications. The dual fluorination enhances its stability, binding affinity, and reactivity compared to its mono-fluorinated counterparts.

Properties

IUPAC Name

2-fluoro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSFSHRXSKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336285
Record name 2-fluoro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294849-21-1
Record name 2-fluoro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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